molecular formula C7H6FNO B1314204 1-(3-Fluoropyridin-4-yl)ethanone CAS No. 87674-21-3

1-(3-Fluoropyridin-4-yl)ethanone

Cat. No. B1314204
CAS RN: 87674-21-3
M. Wt: 139.13 g/mol
InChI Key: PPULDLJGJZUOBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Fluoropyridin-4-yl)ethanone involves the reaction of 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide with methyl magnesium bromide in THF . The reaction is stirred at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for 1-(3-Fluoropyridin-4-yl)ethanone is 1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a fluorine atom at the 3rd position and an ethanone group attached to the 4th position.


Physical And Chemical Properties Analysis

1-(3-Fluoropyridin-4-yl)ethanone is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 198.7±20.0 °C at 760 mmHg .

Scientific Research Applications

1. Synthesis and Spectroscopic Characterization

The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, synthesized using a click chemistry approach with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as the starting material, represents an example of innovative synthesis methods. This compound was characterized using various spectroscopic techniques like IR, NMR, MS, and analyzed for thermal stability through TGA and DSC techniques. The Hirshfeld surfaces computational method was used for analyzing intercontacts in the crystal structure. This synthesis approach is significant in the field of organic chemistry and pharmaceuticals for creating novel compounds with potential biological applications (Govindhan et al., 2017).

2. Antimicrobial Activity

Compounds like 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, have demonstrated significant antimicrobial activity. This emphasizes the role of such fluorinated compounds in developing new antimicrobial agents, which is crucial in addressing the increasing issue of antibiotic resistance (Nagamani et al., 2018).

3. Photochemistry and Fluorescence Studies

The photochemistry of compounds like 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone highlights the application of such compounds in studying photoreactivity and fluorescence properties. Such studies are fundamental in understanding molecular interactions and could have implications in the development of photoactive materials and sensors (Fu et al., 1998).

4. Molecular Docking Studies and Potential Antineoplastic Activity

Molecular docking studies of compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have revealed potential inhibitory activity against certain proteins, suggesting possible applications as anti-neoplastic agents. These studies provide insights into the interaction of new molecules with carrier proteins, essential for advancing cancer treatment research (Mary et al., 2015).

5. Synthesis of Environmentally Sensitive Fluorophores

Compounds like 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone have been utilized in the synthesis of environmentally sensitive fluorophores, showing potential applications in materials science. The strong fluorescence emission properties of these compounds indicate their suitability in various applications, including bio-imaging and the development of novel optical materials (Hussein et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPULDLJGJZUOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520592
Record name 1-(3-Fluoropyridin-4-yl)ethan-1-one
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-4-yl)ethanone

CAS RN

87674-21-3
Record name 1-(3-Fluoro-4-pyridinyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluoropyridin-4-yl)ethan-1-one
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Record name 1-(3-fluoropyridin-4-yl)ethan-1-one
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Synthesis routes and methods

Procedure details

Into a stirred solution of 3-fluoropyridine (14 g, 144.2 mmol) in anhydrous THF (150 mL), cooled to −78° C. and under argon, 79.2 mL (158.6 mmol) of a 2N solution of lithiumdiisopropylamide (LDA) in n-heptane, THF, ethylbenzene, were slowly dropped in about 1 h. After stirring for 2.5 h a cooled solution (ca. 0° C.) of acetaldehyde (8.9 mL, 158.5 mmol) in 25 mL of anhydrous THF was slowly dropped and the reaction mixture was stirred at −78° C. for 1.5 h. The solution was warmed to −30° C. and a solution of ammonium chloride (150 g) in 700 mL of water was added. The mixture was extracted with ethylacetate (3×400 mL) and the organic layers were washed with brine (4×200 mL) and dried over sodium sulfate. After concentration, the oil was crystallized with n-hexane (40 mL) and 15.6 g (76% yield) of 1-(3-fluoropyridin-4-yl)ethanol were obtained. A mixture of 1-(3-fluoropyridin-4-yl)ethanol (10 g, 70.3 mmol) and commercial activated MnO2 (8 g, 92.1 mmol) in toluene (100 mL) were refluxed until disappearance of starting material. After cooling, the mixture was filtered on a bed of celite, the cake washed with toluene and the organic phases concentrated to give 3-fluoro-4-acetyl pyridine (6.9 g, 70%) that was used directly in the next step. To a stirred solution of 3-fluoro-4-acetylpyridine (5.3 g, 38.1 mmol) in glacial acetic acid (14 mL) and 48% hydrobromic acid (5.3 mL), bromine (2 mL, 38 mmol) in glacial acetic acid (5.3 mL) was added slowly and dropwise. After addition, the solution was stirred at 60° C. for 2.5 hour. This solution was cooled down and ethylacetate (70 mL) was added. After 30 minutes of stirring, the mixture was filtered and the solid was washed thoroughly with ethylacetate and dried. The title compound was obtained in 82% yield (9.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Vanotti, R Amici, A Bargiotti… - Journal of medicinal …, 2008 - ACS Publications
Cdc7 kinase is an essential protein that promotes DNA replication in eukaryotic organisms. Genetic evidence indicates that Cdc7 inhibition can cause selective tumor-cell death in a p53…
Number of citations: 123 pubs.acs.org

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